1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a fluoro and methyl group on the phenyl ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-4-methylphenylamine.
Formation of Triazole Ring: The amine undergoes a cycloaddition reaction with an azide to form the triazole ring.
Introduction of Carbaldehyde Group: The triazole intermediate is then subjected to formylation to introduce the carbaldehyde group at the 4-position.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol.
Substitution: The fluoro and methyl groups on the phenyl ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with molecular targets and pathways. The fluoro and methyl groups can influence its binding affinity and reactivity with enzymes and receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-4-methylphenylamine: A precursor in the synthesis of the target compound.
1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole: Lacks the carbaldehyde group.
1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde: Similar structure but with a chloro group instead of a fluoro group.
Uniqueness
1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of both fluoro and methyl groups on the phenyl ring, which can significantly influence its chemical and biological properties. The combination of these substituents with the triazole ring and carbaldehyde group makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-(2-fluoro-4-methylphenyl)triazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O/c1-7-2-3-10(9(11)4-7)14-5-8(6-15)12-13-14/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXBQPRLCDIBFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=C(N=N2)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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